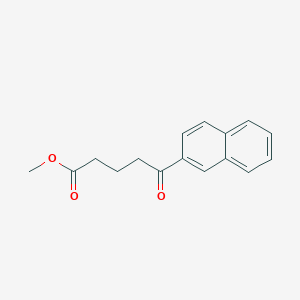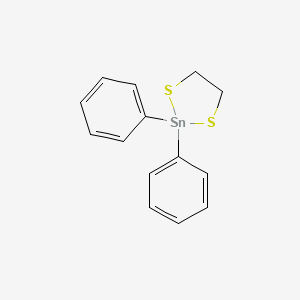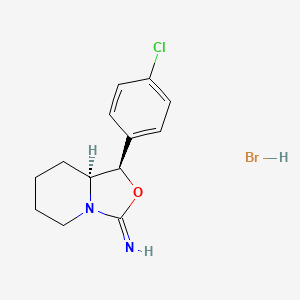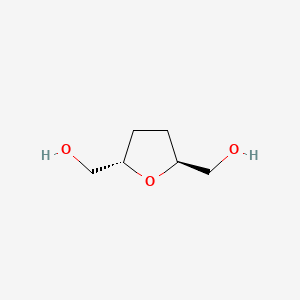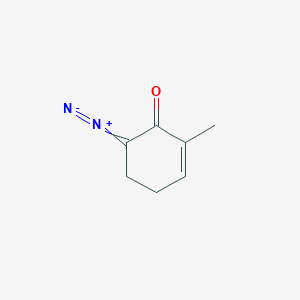![molecular formula C27H19N7O3 B14147243 (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 314760-06-0](/img/structure/B14147243.png)
(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with nitrophenyl, phenyl, and phenyldiazenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyrazolone derivative. The final step involves the azo coupling reaction with diazonium salts derived from aniline derivatives to introduce the phenyldiazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
The compound (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitrophenyl and phenyldiazenyl groups are particularly useful in designing molecules that can interact with specific biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of functional materials with desirable properties.
Mecanismo De Acción
The mechanism of action of (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenyldiazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular signaling pathways by altering the redox state or by binding to specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
- (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
- 4-(Diphenylamino)phenylboronic acid pinacol ester
- 9-methoxystrobilurin G
Uniqueness
Compared to similar compounds, this compound is unique due to its combination of nitrophenyl, phenyl, and phenyldiazenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
314760-06-0 |
|---|---|
Fórmula molecular |
C27H19N7O3 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H19N7O3/c35-27-26(31-30-22-13-11-21(12-14-22)29-28-20-9-5-2-6-10-20)25(19-7-3-1-4-8-19)32-33(27)23-15-17-24(18-16-23)34(36)37/h1-18,32H |
Clave InChI |
JONASWFZWYYTIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
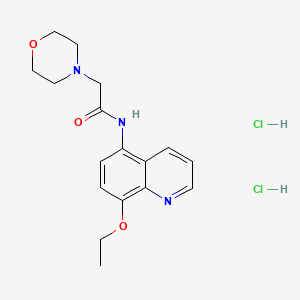
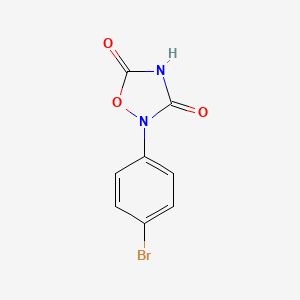
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

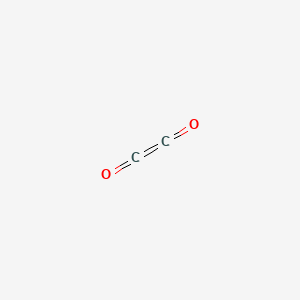
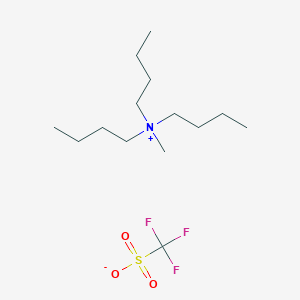

![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
